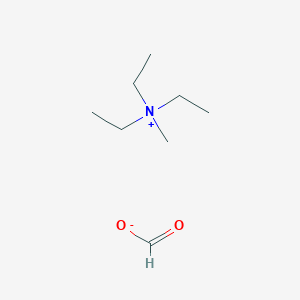![molecular formula C19H15NO B14266158 3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one CAS No. 133214-13-8](/img/structure/B14266158.png)
3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an anilinomethylidene group attached to a biphenyl core, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one typically involves a multi-step process. One common method includes the condensation of aniline with a suitable aldehyde or ketone to form the anilinomethylidene intermediate, followed by its reaction with a biphenyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substitution reaction being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the anilinomethylidene group.
Aniline: Contains the aniline group but lacks the biphenyl core.
Benzophenone: Contains a similar carbonyl group but with different substituents.
Uniqueness
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is unique due to the presence of both the anilinomethylidene group and the biphenyl core, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds .
Eigenschaften
| 133214-13-8 | |
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-phenyl-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C19H15NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1-14,21H |
InChI-Schlüssel |
MGJVMUNYZTUORQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)

![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/no-structure.png)
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)

